molecular formula C11H21NOS B15203587 7-Hydroxy-1-(1-pyrrolidinyl)-1-heptanethione

7-Hydroxy-1-(1-pyrrolidinyl)-1-heptanethione

Cat. No.: B15203587
M. Wt: 215.36 g/mol
InChI Key: HQJZIKPGHQAULF-UHFFFAOYSA-N
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Description

7-HYDROXY-1-(PYRROLIDIN-1-YL)HEPTANE-1-THIONE is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a hydroxyl group, and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-HYDROXY-1-(PYRROLIDIN-1-YL)HEPTANE-1-THIONE typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Thione Group: The thione group can be introduced through the reaction of a carbonyl compound with a sulfur donor, such as thiourea or Lawesson’s reagent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The hydroxyl group in 7-HYDROXY-1-(PYRROLIDIN-1-YL)HEPTANE-1-THIONE can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The thione group can be reduced to a thiol group using reducing agents such as sodium borohydride.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Thiols.

    Substitution Products: N-substituted pyrrolidines.

Scientific Research Applications

7-HYDROXY-1-(PYRROLIDIN-1-YL)HEPTANE-1-THIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-HYDROXY-1-(PYRROLIDIN-1-YL)HEPTANE-1-THIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and thione groups can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The pyrrolidine ring can also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features.

    Thioheptane: A compound with a thione group but lacking the pyrrolidine ring.

    Hydroxyheptane: A compound with a hydroxyl group but lacking the pyrrolidine ring and thione group.

Uniqueness: 7-HYDROXY-1-(PYRROLIDIN-1-YL)HEPTANE-1-THIONE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a hydroxyl group and a thione group, along with the pyrrolidine ring, allows for a wide range of chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C11H21NOS

Molecular Weight

215.36 g/mol

IUPAC Name

7-hydroxy-1-pyrrolidin-1-ylheptane-1-thione

InChI

InChI=1S/C11H21NOS/c13-10-6-2-1-3-7-11(14)12-8-4-5-9-12/h13H,1-10H2

InChI Key

HQJZIKPGHQAULF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=S)CCCCCCO

Origin of Product

United States

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